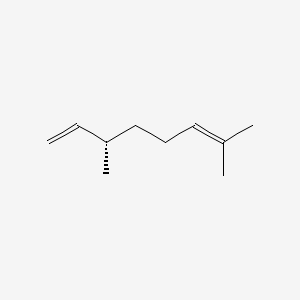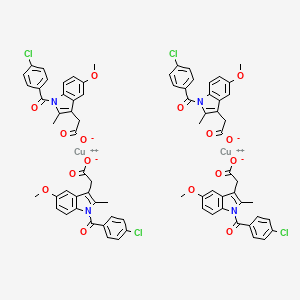
3,3,5,5-Tetramethylpiperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,5,5-Tetramethylpiperidin-4-one is a sterically hindered amine, commonly known as triacetonamine. It is a derivative of piperidine, characterized by its four methyl groups attached to the piperidine ring. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,3,5,5-Tetramethylpiperidin-4-one can be synthesized through several methods. One common approach involves the reaction of acetone with ammonia in the presence of an acidic catalyst such as calcium chloride. This method typically yields the product in about 20% yield . Another method involves the use of co-catalysts like bromine or iodine combined with acid halides, which can significantly increase the yield to 80-90% .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous hydrogenation processes. For example, the hydrogenation of 2,2,6,6-tetramethylpiperidin-4-one over copper-chromium catalysts supported on alumina has been reported .
Chemical Reactions Analysis
Types of Reactions
3,3,5,5-Tetramethylpiperidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The methyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.
Major Products Formed
Oxidation: N-oxides
Reduction: Alcohol derivatives
Substitution: Various substituted piperidines
Scientific Research Applications
3,3,5,5-Tetramethylpiperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3,5,5-Tetramethylpiperidin-4-one involves its interaction with various molecular targets. For instance, its derivatives can inhibit enzymes or interact with DNA, leading to biological effects such as antimicrobial or anticancer activities . The compound’s steric hindrance and electronic properties play a crucial role in its reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidin-4-one: Another sterically hindered amine with similar applications in stabilizers and biological research.
3,3,5,5-Tetramethylbenzidine: Used as a chromogen reagent in biochemical assays.
Uniqueness
3,3,5,5-Tetramethylpiperidin-4-one is unique due to its specific steric hindrance, which imparts stability and distinct reactivity compared to other piperidine derivatives. This makes it particularly valuable in applications requiring stable and reactive amines.
Properties
IUPAC Name |
3,3,5,5-tetramethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-8(2)5-10-6-9(3,4)7(8)11/h10H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBZUVLJYCDURE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC(C1=O)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














